
3,3'-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is a complex organic compound characterized by its unique structure, which includes a pentasulfane bridge and multiple chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) typically involves the reaction of 3-chloro-2,2,4,4-tetramethylcyclobutan-1-one with a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to facilitate the formation of the pentasulfane bridge.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the cyclobutanone derivative, followed by chlorination and subsequent reaction with sulfur. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the pentasulfane bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the pentasulfane bridge, yielding simpler sulfur-containing compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) involves its interaction with molecular targets through its reactive functional groups. The pentasulfane bridge can undergo redox reactions, while the chlorine atoms can participate in substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Lacks the pentasulfane bridge, resulting in different chemical properties.
3,3’-(Disulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Contains a shorter sulfur bridge, affecting its reactivity and stability.
Uniqueness
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is unique due to its pentasulfane bridge, which imparts distinct chemical and physical properties. This feature makes it a valuable compound for various applications, particularly in fields requiring high thermal stability and specific reactivity.
Eigenschaften
CAS-Nummer |
633303-53-4 |
|---|---|
Molekularformel |
C16H24Cl2O2S5 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
3-chloro-3-[(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutyl)pentasulfanyl]-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C16H24Cl2O2S5/c1-11(2)9(19)12(3,4)15(11,17)21-23-25-24-22-16(18)13(5,6)10(20)14(16,7)8/h1-8H3 |
InChI-Schlüssel |
VHHQEFBTQLCBNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(C1(SSSSSC2(C(C(=O)C2(C)C)(C)C)Cl)Cl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


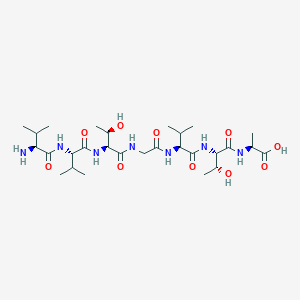
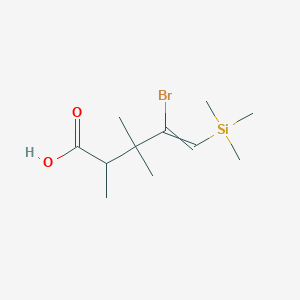

![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)
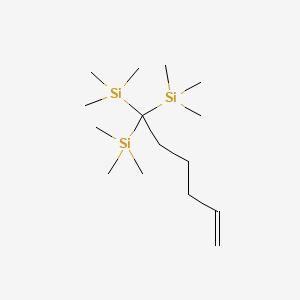

![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
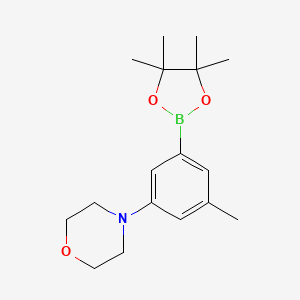
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)
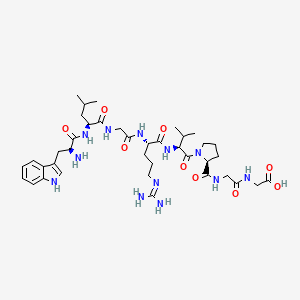
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)

